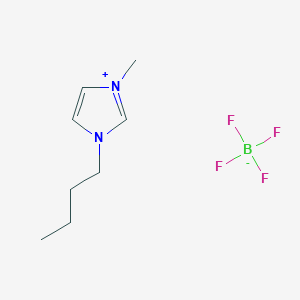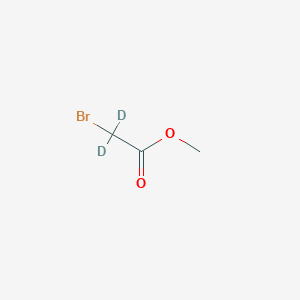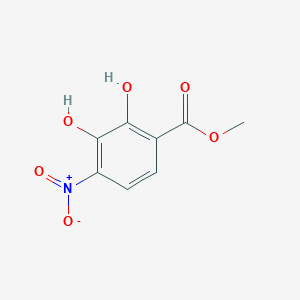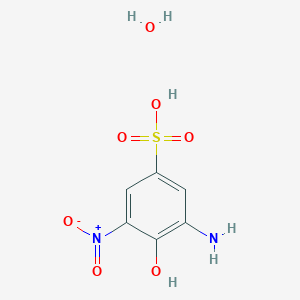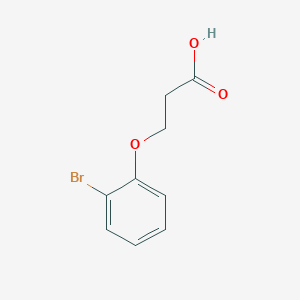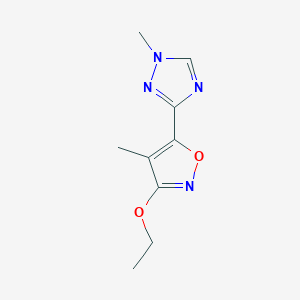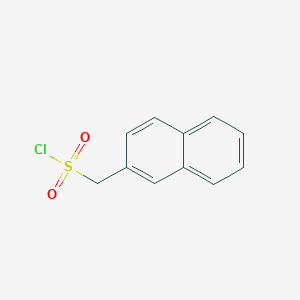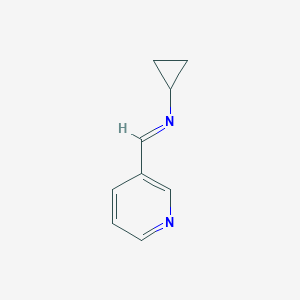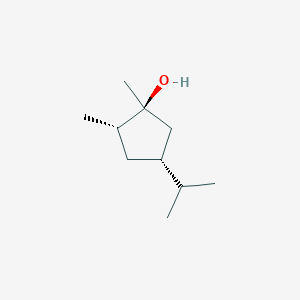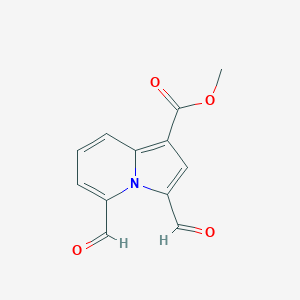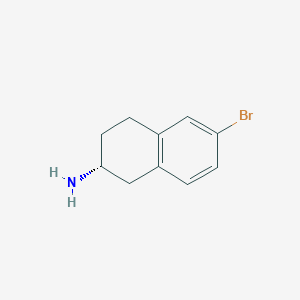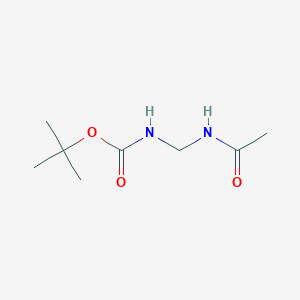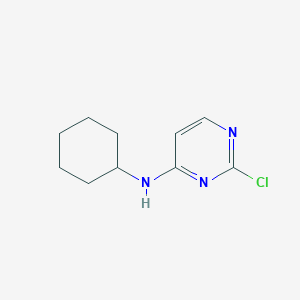
2-Chloro-N-cyclohexylpyrimidin-4-amine
Descripción general
Descripción
2-Chloro-N-cyclohexylpyrimidin-4-amine is a compound of interest due to its unique chemical structure and potential applications in various fields of chemistry and material science. While specific studies directly on this compound are limited, research on related pyrimidine derivatives provides valuable insights into its possible characteristics and applications.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-component reactions, where the pyrimidine ring serves as a core structure for further functionalization. Studies have detailed the synthesis of related compounds, highlighting methodologies that could potentially apply to 2-Chloro-N-cyclohexylpyrimidin-4-amine. For instance, N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been synthesized in good to high yields from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide (Ghorbani‐Vaghei & Amiri, 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 2-Chloro-N-cyclohexylpyrimidin-4-amine, is characterized by the presence of a pyrimidine ring, which can influence the compound's physical and chemical properties. Crystallographic studies, such as those on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, reveal that these compounds can exhibit varied conformations and substantial hydrogen-bonding interactions, which are crucial for understanding their molecular structures (Odell et al., 2007).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, which can significantly modify their chemical properties. The transformation of halogenated pyrimidines with nucleophiles in reactions has been explored, showing the potential for generating new compounds with diverse functionalities (Valk & Plas, 1973).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular configurations. Studies on compounds like 4-chloro-6-methoxypyrimidin-2-amine provide insights into how structural differences can affect these properties, offering a foundation for understanding similar compounds (Thanigaimani et al., 2012).
Chemical Properties Analysis
The chemical behavior of pyrimidine derivatives, including reactivity, stability, and interactions with other molecules, is a key area of study. Research on the mechanism of reactions involving chloro-cyano-phenylpyrimidine shows how these compounds participate in chemical transformations, shedding light on the chemical properties of related structures (Valk & Plas, 1973).
Aplicaciones Científicas De Investigación
Regioselective Amination of Polychloropyrimidines : Smith and Buchwald (2016) described the regioselective amination of di- and trichloropyrimidines to produce 2-substituted products, highlighting the use of 5-trimethylsilyl-2,4-dichloropyrimidine and 2-chloro-4-thiomethoxy analogues in such processes (Smith & Buchwald, 2016).
Amination of Chloro- and Dichloropyrimidines by Polyamines : Averin, Ulanovskaya, and Beletskaya (2008) investigated the amination of 2-chloro- and 2,4-dichloropyrimidines by polyamines under different conditions, producing various aminopyrimidines and arylated derivatives (Averin, Ulanovskaya, & Beletskaya, 2008).
SN(ANRORC) Mechanism in Amination of Halogeno-Pyrimidines : Kroon and Plas (2010) explored the amination of 2-X-4,6-diphenylpyrimidines and quinazolines, providing insights into the occurrence of ring-opening mechanisms in these reactions (Kroon & Plas, 2010).
Study of trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol : Hoffman et al. (2009) analyzed a compound obtained through a series of transformations involving 4-chloro-6-methylpyrimidin-2-amine, contributing to the understanding of molecular structures involving similar pyrimidines (Hoffman et al., 2009).
Synthesis and Characterization of Pyrimidine Derivatives : Various studies, including those by Zheng-mingb (2009), Erkin and Krutikov (2007), and others, have focused on synthesizing and characterizing different pyrimidine derivatives, contributing to the broader understanding of compounds like 2-Chloro-N-cyclohexylpyrimidin-4-amine and their potential applications in pharmaceutical and chemical research.
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-N-cyclohexylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-10-12-7-6-9(14-10)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTKTCIGZUWABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582966 | |
| Record name | 2-Chloro-N-cyclohexylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-cyclohexylpyrimidin-4-amine | |
CAS RN |
191729-06-3 | |
| Record name | 2-Chloro-N-cyclohexylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)
